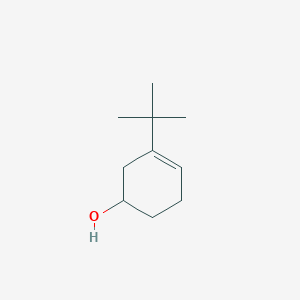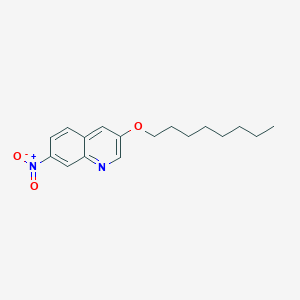
7-Nitro-3-(octyloxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Nitro-3-(octyloxy)quinoline: is a chemical compound with the molecular formula C17H22N2O3 . It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is notable for its nitro group at the 7th position and an octyloxy group at the 3rd position on the quinoline ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-3-(octyloxy)quinoline can be achieved through several methods. One common approach involves the nitration of 3-(octyloxy)quinoline. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7th position of the quinoline ring. The reaction is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, concentration, and flow rates, ensuring consistent product quality and high yield. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 7-Nitro-3-(octyloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, strong bases like sodium hydride (NaH).
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted quinolines: Formed through nucleophilic substitution reactions.
科学的研究の応用
7-Nitro-3-(octyloxy)quinoline has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block for the synthesis of more complex quinoline derivatives.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
- Explored for its potential as an antimicrobial agent due to its structural similarity to other bioactive quinoline derivatives.
- Investigated for its anticancer properties, particularly in targeting specific cellular pathways.
Industry:
- Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
- Employed in the formulation of specialty chemicals and dyes.
作用機序
The mechanism of action of 7-Nitro-3-(octyloxy)quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cellular damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, the octyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake.
類似化合物との比較
Quinoline: The parent compound, lacking the nitro and octyloxy groups.
7-Nitroquinoline: Similar structure but without the octyloxy group.
3-Octyloxyquinoline: Similar structure but without the nitro group.
Uniqueness: 7-Nitro-3-(octyloxy)quinoline is unique due to the presence of both the nitro and octyloxy groups, which impart distinct chemical and physical properties
特性
CAS番号 |
138797-32-7 |
|---|---|
分子式 |
C17H22N2O3 |
分子量 |
302.37 g/mol |
IUPAC名 |
7-nitro-3-octoxyquinoline |
InChI |
InChI=1S/C17H22N2O3/c1-2-3-4-5-6-7-10-22-16-11-14-8-9-15(19(20)21)12-17(14)18-13-16/h8-9,11-13H,2-7,10H2,1H3 |
InChIキー |
IKGUJTQPTMGPHB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CN=C2C=C(C=CC2=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


oxophosphanium](/img/structure/B14269673.png)


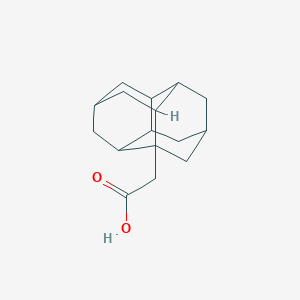
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
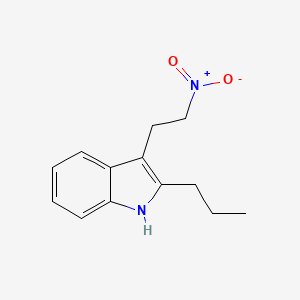
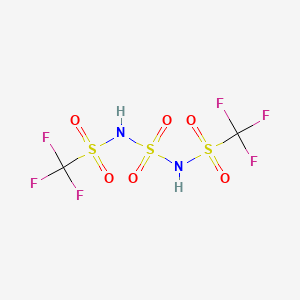
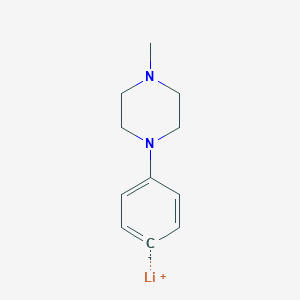
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)
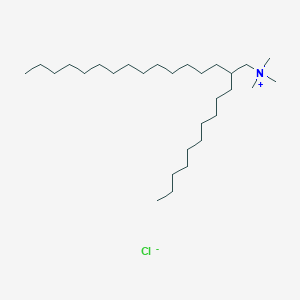
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
